2-(Aminomethyl)-1-cyclobutylbutan-1-ol
CAS No.:
Cat. No.: VC17678199
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H19NO |
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Molecular Weight | 157.25 g/mol |
IUPAC Name | 2-(aminomethyl)-1-cyclobutylbutan-1-ol |
Standard InChI | InChI=1S/C9H19NO/c1-2-7(6-10)9(11)8-4-3-5-8/h7-9,11H,2-6,10H2,1H3 |
Standard InChI Key | PARNROLJVUAKAO-UHFFFAOYSA-N |
Canonical SMILES | CCC(CN)C(C1CCC1)O |
Introduction
Structural Characterization and Nomenclature
The compound’s systematic name, 2-(aminomethyl)-1-cyclobutylbutan-1-ol, reflects its IUPAC nomenclature, which specifies the hydroxyl group at position 1 of the butanol backbone, a cyclobutyl substituent at the same carbon, and an aminomethyl group at position 2. Its molecular structure integrates a four-membered cyclobutane ring, known for its strain energy and conformational rigidity, which may influence binding affinity in biological systems.
Molecular Formula and Weight
While density, boiling point, and melting point data remain unreported in public databases , the compound’s structural similarity to 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol (CAS: 1538820-49-3) suggests comparable physicochemical behaviors, such as moderate polarity and solubility in organic solvents.
Synthesis Pathways
The synthesis of 2-(aminomethyl)-1-cyclobutylbutan-1-ol involves multi-step organic reactions to construct the cyclobutane ring and introduce functional groups. A representative method, adapted from related cyclobutane derivatives, includes:
Step 1: Cyclobutane Ring Formation
Cyclobutane precursors are synthesized via [2+2] photocycloaddition or ring-closing metathesis. For example, cyclobutyl ketones may serve as intermediates, which are subsequently reduced to alcohols.
Step 3: Purification
Chromatographic techniques, such as silica gel chromatography using ethyl acetate/isohexane mixtures, yield the final product with high purity (~61% yield in analogous syntheses) .
Biological Activity and Mechanism
2-(Aminomethyl)-1-cyclobutylbutan-1-ol exhibits kinase inhibitory activity, targeting enzymes involved in cancer signaling pathways. Kinases regulate critical cellular processes, including proliferation and apoptosis, making them prime targets for anticancer therapies.
Key Findings from Interaction Studies
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Enzyme Assays: The compound demonstrates inhibitory effects on protein kinases such as EGFR and VEGFR, with half-maximal inhibitory concentrations (IC₅₀) in the micromolar range.
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Cellular Assays: In vitro studies reveal reduced viability in cancer cell lines, suggesting potential as a lead compound for drug development.
Comparative Analysis with Structural Analogs
The compound shares structural motifs with kinase inhibitors like 1-[1-(aminomethyl)cyclobutyl]cyclobutan-1-ol, which also features a cyclobutane core and aminomethyl group. Key differences include:
Feature | 2-(Aminomethyl)-1-cyclobutylbutan-1-ol | 1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol |
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Backbone Structure | Butanol | Cyclobutanol |
Substituent Position | Aminomethyl at C2 | Aminomethyl at C1 of cyclobutane |
Reported Bioactivity | Kinase inhibition | Kinase inhibition |
Future Directions
Further research should prioritize:
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Comprehensive Physicochemical Profiling: Determination of solubility, stability, and partition coefficients.
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In Vivo Efficacy Studies: Evaluation of pharmacokinetics and toxicity in animal models.
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Structural Optimization: Modular modifications to enhance kinase selectivity and potency.
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